Cas no 1173468-59-1 ((2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid)

(2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid 化学的及び物理的性質
名前と識別子
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- (2E)-3-[3-(1-ADAMANTYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLIC ACID
- (2E)-3-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid
- STK504052
- R6365
- (2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
- (2E)-3-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
- (2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid
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- MDL: MFCD03030349
- インチ: 1S/C22H24N2O2/c25-20(26)7-6-18-14-24(19-4-2-1-3-5-19)23-21(18)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17H,8-13H2,(H,25,26)/b7-6+
- InChIKey: IHDWVHDNOMJBOO-VOTSOKGWSA-N
- ほほえんだ: OC(/C=C/C1=CN(C2C=CC=CC=2)N=C1C12CC3CC(CC(C3)C1)C2)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 539
- トポロジー分子極性表面積: 55.1
(2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB406137-1g |
(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid; . |
1173468-59-1 | 1g |
€317.00 | 2025-02-19 | ||
TRC | E021305-250mg |
(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid |
1173468-59-1 | 250mg |
$ 275.00 | 2022-06-05 | ||
Key Organics Ltd | LS-02364-1G |
(2E)-3-[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
1173468-59-1 | >95% | 1g |
£336.00 | 2025-02-08 | |
abcr | AB406137-500mg |
(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid; . |
1173468-59-1 | 500mg |
€269.00 | 2025-02-19 | ||
Ambeed | A522988-5g |
3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid |
1173468-59-1 | 97% | 5g |
$760.0 | 2024-04-26 | |
TRC | E021305-1000mg |
(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid |
1173468-59-1 | 1g |
$ 720.00 | 2022-06-05 | ||
TRC | E021305-500mg |
(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid |
1173468-59-1 | 500mg |
$ 450.00 | 2022-06-05 | ||
Chemenu | CM487374-1g |
3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid |
1173468-59-1 | 97% | 1g |
$251 | 2023-02-19 | |
abcr | AB406137-1 g |
(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid |
1173468-59-1 | 1 g |
€322.50 | 2023-07-19 | ||
abcr | AB406137-500 mg |
(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid |
1173468-59-1 | 500MG |
€254.60 | 2023-02-20 |
(2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
(2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acidに関する追加情報
Introduction to (2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid (CAS No. 1173468-59-1)
Compound with the CAS number 1173468-59-1 and the product name (2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The unique combination of substituents, including the 1-Adamantyl group and the phenyl moiety, contributes to its distinctive chemical properties and biological activities.
The (2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid molecule is a derivative of pyrazole, a heterocyclic compound known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of the acrylic acid functional group enhances the compound's reactivity, making it a valuable scaffold for further chemical modifications and drug design.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases. The (2E)-3-(1-adamantyl)-1-phenylpyrazol[3,4-d]pyrimidinone, a closely related compound, has shown promising results in preclinical studies as an inhibitor of kinases and other enzymes involved in cancer progression. The structural features of this compound, such as the rigid adamantyl group and the aromatic phenyl ring, contribute to its high binding affinity and selectivity.
The synthesis of (2E)-3-(1-adamantyl)-1-(4-methylphenyl)pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated hydrogenations, have been employed to construct the complex molecular framework. These methods ensure high yield and purity, which are crucial for pharmaceutical applications.
The biological activity of (2E)-3-(1-adamantyl)-1-(4-methylphenyl)pyrazole has been extensively evaluated in various in vitro and in vivo models. Studies have demonstrated its potent inhibitory effects on several enzymes and receptors implicated in inflammation and cancer. The presence of the adamantyl group enhances solubility and bioavailability, while the phenyl ring contributes to binding interactions with biological targets.
The development of novel drug candidates often involves computational modeling and molecular dynamics simulations to predict binding affinities and optimize molecular interactions. These computational approaches have been instrumental in understanding the structural features that contribute to the biological activity of compounds like (2E)-3-(1-adamantyl)-1-(4-methylphenyl)pyrazole. By integrating experimental data with computational insights, researchers can design more effective molecules with improved pharmacological properties.
The pharmacokinetic profile of (2E)-3-(1-adamantyl)-1-(4-methylphenyl)pyrazole has been thoroughly investigated to assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These studies are essential for evaluating the compound's potential as a lead candidate for further development. Positive findings in these assessments have paved the way for advanced preclinical studies aimed at exploring its therapeutic efficacy.
In conclusion, compound CAS No. 1173468-59-1 with the product name (2E)-3-(3-(1-adamantyl))-1-phenoxy-pyrazol[5(4H)]one represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. Continued investigation into this compound holds great promise for the discovery of novel therapeutic agents that address unmet medical needs.
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